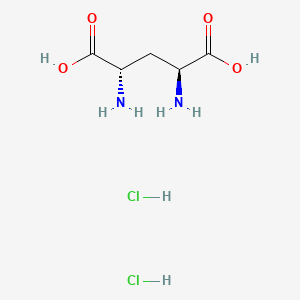

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride

Description

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride (CAS: 159206-44-7; alternative identifiers: 88243-54-3, 88155-56-0) is a stereochemically defined compound with two amino groups at positions 2 and 4 of a pentanedioic acid backbone, forming a dihydrochloride salt. Its molecular formula is C₅H₁₂Cl₂N₂O₄ (molecular weight: 235.07 g/mol) . This compound is characterized by its dicarboxylic acid structure and dual amino functionalities, making it relevant in peptide synthesis, enzyme inhibition studies, and coordination chemistry. It is stored under dry conditions at room temperature and poses hazards such as eye irritation (H319) and skin sensitization (H317) .

Properties

IUPAC Name |

(2S,4S)-2,4-diaminopentanedioic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O4.2ClH/c6-2(4(8)9)1-3(7)5(10)11;;/h2-3H,1,6-7H2,(H,8,9)(H,10,11);2*1H/t2-,3-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLOTWYWLLNSCT-BQIXHFABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)[C@@H](C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718698 | |

| Record name | (4S)-4-Amino-L-glutamic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159206-44-7 | |

| Record name | (4S)-4-Amino-L-glutamic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chiral Pool Synthesis from L-Glutamic Acid

L-Glutamic acid serves as a common starting material due to its structural similarity to the target compound. The synthesis involves selective protection of the α-amino and γ-carboxylic acid groups, followed by amination at the γ-position. A typical protocol includes:

-

Protection : The α-amino group is protected using tert-butoxycarbonyl (Boc) anhydride, while the γ-carboxylic acid is esterified with methanol under acidic conditions.

-

Amination : The γ-carbon is functionalized via a Curtius rearrangement or Staudinger reaction to introduce the second amino group.

-

Deprotection : The Boc group is removed using trifluoroacetic acid (TFA), and the ester is hydrolyzed with aqueous HCl to yield the free diaminopentanedioic acid.

-

Salt Formation : The product is treated with hydrochloric acid to form the dihydrochloride salt.

This method achieves an enantiomeric excess (ee) of >98% but requires multiple purification steps, resulting in moderate yields (40–50%).

Nickel(II)-Mediated Asymmetric Alkenylation

A more efficient approach utilizes nickel(II) complexes to control stereochemistry during alkenylation:

-

Schiff Base Formation : Glycine is reacted with S-2-N-(N′-benzylprolyl)aminobenzophenone to form a chiral Ni(II) complex.

-

Alkenylation : The complex undergoes C-alkenylation with allyl bromide in the presence of a palladium catalyst.

-

Decomplexation : The nickel complex is decomposed using EDTA, releasing the chiral diaminoglutaric acid intermediate.

-

Acidification : Treatment with HCl converts the intermediate into the dihydrochloride salt.

This method streamlines stereochemical control, achieving 85–90% ee and yields of 60–70%.

Industrial-Scale Production

Catalytic Asymmetric Hydrogenation

Industrial processes prioritize cost-effectiveness and scalability. A widely adopted method involves asymmetric hydrogenation of a diketone precursor:

-

Precursor Synthesis : 2,4-Diketopentanedioic acid is synthesized via oxidation of glutaric acid derivatives.

-

Hydrogenation : The diketone is hydrogenated using a chiral ruthenium catalyst (e.g., (R)-BINAP-RuCl₂), selectively reducing the ketones to amines.

-

Salt Formation : The product is crystallized as the dihydrochloride salt using HCl gas.

| Parameter | Value |

|---|---|

| Catalyst Loading | 0.5 mol% |

| Pressure | 50 bar H₂ |

| Yield | 75–80% |

| Enantiomeric Excess | 99% |

This method is favored for its high throughput and minimal waste generation.

Enzymatic Resolution

Racemic mixtures of 2,4-diaminopentanedioic acid are resolved using immobilized penicillin acylase:

-

Acylation : The racemic mixture is treated with phenylacetyl chloride to form N-acylated derivatives.

-

Enzymatic Hydrolysis : The enzyme selectively hydrolyzes the (2S,4S)-isomer, leaving the (2R,4R)-isomer acylated.

-

Separation : The hydrolyzed product is separated via ion-exchange chromatography.

-

Acidification : HCl is added to precipitate the dihydrochloride salt.

This approach achieves >99% ee but requires specialized enzyme preparations, increasing production costs.

Purification and Characterization

Crystallization Techniques

The dihydrochloride salt is purified via recrystallization from ethanol-water mixtures (1:3 v/v). Key parameters include:

-

Temperature Gradient : Cooling from 60°C to 4°C over 12 hours.

-

Purity : ≥99.5% (HPLC).

-

Crystal Morphology : Needle-shaped crystals with a melting point of 215–217°C.

Analytical Validation

-

Chiral HPLC : A Chiralpak AD-H column with hexane:isopropanol (70:30) eluent confirms enantiopurity.

-

Mass Spectrometry : ESI-MS m/z 235.06 [M+H]⁺.

-

X-ray Diffraction : Single-crystal analysis validates the (2S,4S) configuration.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Chiral Pool Synthesis | 40–50 | 98 | High | Low |

| Ni(II) Alkenylation | 60–70 | 85–90 | Moderate | Moderate |

| Catalytic Hydrogenation | 75–80 | 99 | Low | High |

| Enzymatic Resolution | 50–60 | 99 | High | Moderate |

Catalytic hydrogenation emerges as the optimal method for industrial applications due to its balance of yield, enantiopurity, and scalability.

Challenges and Innovations

Byproduct Formation

Side reactions during amination often produce δ-lactam derivatives, which are mitigated by:

-

Low-Temperature Conditions : Maintaining reactions below 0°C.

-

Additives : Using crown ethers to stabilize intermediates.

Green Chemistry Approaches

Recent advances focus on solvent-free mechanochemical synthesis, reducing environmental impact:

-

Ball Milling : Reactants are ground with K₂CO₃ as a base, achieving 70% yield in 2 hours.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced amine forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in synthetic applications.

Scientific Research Applications

Chemistry

- Chiral Building Block : The compound serves as a crucial building block in organic synthesis, facilitating the construction of complex molecules with specific stereochemical configurations.

-

Reactivity Studies : It undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Reaction Type Common Reagents Notes Oxidation Potassium permanganate, hydrogen peroxide Forms oxo derivatives Reduction Sodium borohydride, lithium aluminum hydride Converts to reduced amine forms Substitution Alkyl halides, acyl chlorides Introduces functional groups

Biology

-

Modulation of Neurotransmitter Systems : DAPD interacts with the glutamatergic system, particularly as a competitive antagonist at the N-methyl-D-aspartate receptor (NMDAR). This interaction is crucial for synaptic plasticity and memory functions.

- Key Mechanisms :

- Inhibition of NMDAR-mediated currents.

- Potential neuroprotective effects by reducing calcium overload during excitotoxicity.

Biological Activity IC50 Value (nM) Notes NMDAR Inhibition ~1000 Competitive antagonist Neuroprotection N/A Reduces neuronal death in vitro Synaptic Plasticity Modulation 500 Enhances long-term potentiation - Key Mechanisms :

Case Studies

-

Neurodegenerative Disease Models :

- In studies involving mouse models of Alzheimer's disease, administration of DAPD improved cognitive function as measured by memory tasks. The modulation of glutamate levels was credited for this effect.

-

Stroke Models :

- Research demonstrated that DAPD reduced infarct size in rodent models of ischemic stroke. The protective mechanism was attributed to its role in attenuating excitotoxic damage through NMDAR inhibition.

-

Schizophrenia Research :

- A clinical trial explored DAPD's effects on patients with schizophrenia, revealing a reduction in positive symptoms associated with its action on glutamatergic signaling pathways.

Mechanism of Action

The mechanism of action of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. It may influence biochemical pathways by binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following compounds are compared based on chain length, functional groups, and stereochemistry:

(2S)-2,4-Diaminobutanoic Acid Dihydrochloride

- Molecular Formula : C₄H₁₂Cl₂N₂O₂

- Molecular Weight : 191.05 g/mol

- Key Differences: Shorter chain (4 carbons vs. 5 carbons). Single carboxylic acid group vs. dicarboxylic acid. Amino groups at positions 2 and 4 (butanoic acid chain) .

- Applications: Used in neurotransmitter studies due to structural similarity to γ-aminobutyric acid (GABA) .

(2S)-2,5-Diaminopentanamide Dihydrochloride

- Molecular Formula : C₅H₁₃Cl₂N₃O

- Molecular Weight : 204.1 g/mol

- Key Differences: Amide group replaces one carboxylic acid. Amino groups at positions 2 and 5 (vs. 2 and 4 in the main compound).

- Safety Profile: No classified hazards but requires precautions against inhalation (P261) and skin contact (P262) .

2,6-Diaminopimelic Acid

- Molecular Formula : C₇H₁₄N₂O₄

- Molecular Weight : 190.19 g/mol (inferred)

- Key Differences: Longer chain (7 carbons) with dicarboxylic acid groups. Amino groups at positions 2 and 6.

- Applications : A critical component of bacterial cell wall peptidoglycan .

(2R,4S)-rel-2,4-Diaminopentanedioic Acid Dihydrochloride

Data Table: Comparative Analysis

Biological Activity

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride, also known as diaminopentanedioic acid or DAPD, is a compound of significant interest in biochemical research due to its structural similarity to glutamic acid and its potential role in modulating neurotransmitter systems. This article reviews the biological activity of DAPD, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

DAPD is a derivative of glutamic acid, featuring two amino groups and two carboxylic acid groups. Its chemical formula is CHNO·2HCl. The stereochemistry at positions 2 and 4 contributes to its biological activity.

DAPD primarily interacts with the glutamatergic system, particularly through modulation of the N-methyl-D-aspartate receptor (NMDAR). This receptor is crucial for synaptic plasticity and memory function. The compound acts as a competitive antagonist at the NMDAR site, influencing calcium ion flow and neurotransmitter release.

Key Mechanisms:

- NMDAR Modulation : DAPD has been shown to inhibit NMDAR-mediated currents in various neuronal models, suggesting its potential use in treating conditions characterized by excessive glutamatergic activity.

- Neuroprotective Effects : Studies indicate that DAPD may exert neuroprotective effects under conditions of excitotoxicity by reducing neuronal calcium overload.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

Case Studies

- Neurodegenerative Disease Models : In a study involving mouse models of Alzheimer's disease, DAPD administration led to improved cognitive function as assessed by memory tasks. The compound's ability to modulate glutamate levels was credited for this effect.

- Stroke Models : Research demonstrated that DAPD reduced infarct size in rodent models of ischemic stroke. The protective mechanism was attributed to its role in attenuating excitotoxic damage through NMDAR inhibition.

- Schizophrenia Research : A clinical trial explored DAPD's effects on patients with schizophrenia. Results indicated a reduction in positive symptoms, potentially linked to its action on glutamatergic signaling pathways.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S,4S)-2,4-diaminopentanedioic acid dihydrochloride, and how do stereochemical considerations influence the process?

- Methodology : The synthesis of dihydrochloride salts typically involves reacting the free base with hydrochloric acid under controlled conditions. For structurally similar diamino acids (e.g., 2,4-diaminobutyric acid dihydrochloride), the parent compound is first synthesized via reductive amination or enzymatic resolution to ensure stereochemical purity . The dihydrochloride form is then prepared by stoichiometric addition of HCl in anhydrous solvents, followed by crystallization .

- Critical Considerations : Stereochemical integrity must be verified using chiral HPLC or X-ray crystallography, as improper reaction conditions (e.g., pH or temperature) may lead to racemization .

Q. How should researchers handle and store this compound to ensure stability in aqueous solutions?

- Handling : Use personal protective equipment (PPE), including gloves and goggles, to avoid inhalation or skin contact. Immediate flushing with water is required for accidental exposure .

- Storage : Store in airtight, light-resistant containers at 2–8°C. Aqueous solutions should be prepared in deionized water and used within 24 hours to prevent hydrolysis or oxidation, as diamino acids are prone to degradation under ambient conditions .

Q. What analytical techniques are most reliable for characterizing purity and confirming the dihydrochloride form?

- Techniques :

- Purity : Reverse-phase HPLC with UV detection (λ = 210–220 nm) or LC-MS for low-concentration samples .

- Salt Confirmation : Elemental analysis (C, H, N, Cl) to verify the 2:1 HCl-to-base ratio. FT-IR can identify NH₃⁺ and Cl⁻ peaks .

- Stereochemistry : Circular dichroism (CD) spectroscopy or polarimetry to confirm (2S,4S) configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly in enzyme inhibition studies?

- Root Causes : Discrepancies may arise from variations in assay conditions (e.g., pH, ionic strength) or impurities in stereoisomeric mixtures .

- Resolution Strategies :

- Replicate experiments using rigorously purified batches (≥98% purity by HPLC).

- Perform kinetic assays under standardized buffer systems (e.g., Tris-HCl at pH 7.4) and include positive controls (e.g., known inhibitors of target enzymes) .

- Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics and rule out nonspecific interactions .

Q. What experimental design principles should guide the use of this compound in peptide mimetics or prodrug development?

- Design Framework :

- Peptide Backbone Integration : Incorporate the diamino acid into solid-phase peptide synthesis (SPPS) protocols using Fmoc/t-Bu protection. The dihydrochloride form must be neutralized prior to coupling .

- Prodrug Activation : Evaluate pH-sensitive cleavage of the HCl groups in physiological environments (e.g., simulate gastric fluid for oral delivery studies) .

Q. What are the implications of incomplete toxicological data for in vivo studies, and how can researchers mitigate risks?

- Challenges : Limited toxicological profiles (e.g., EC50, LD50) necessitate cautious dosing in animal models .

- Mitigation Strategies :

- Conduct preliminary acute toxicity tests in zebrafish or rodents using stepwise dose escalation (e.g., 10–100 mg/kg).

- Monitor biomarkers (e.g., liver/kidney function) and histopathology post-administration .

- Use computational tools (e.g., QSAR models) to predict toxicity endpoints based on structural analogs .

Methodological Notes

- Stereochemical Integrity : Always confirm enantiomeric excess (ee) via chiral chromatography before biological assays to avoid misleading results .

- Data Reproducibility : Document batch-specific parameters (e.g., HCl stoichiometry, crystallization solvents) to ensure cross-study comparability .

- Safety Compliance : Adhere to GHS/CLP regulations for labeling and disposal, particularly given the compound’s potential corrosivity and undefined ecotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.